molecular formula C12H14ClN3 B8037000 4-(chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

4-(chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8037000
M. Wt: 235.71 g/mol
InChI Key: JTCSTFDAMVAMOR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused bicyclic pyrazolo[3,4-b]pyridine core. Its structure includes:

  • Chloromethyl group at position 4: Enhances electrophilicity, enabling nucleophilic substitution reactions.
  • Methyl groups at positions 1 and 3: Contribute to steric shielding and modulate electronic properties of the aromatic system.

This compound is part of a broader class of pyrazolo[3,4-b]pyridines, which are structurally analogous to purine bases, making them relevant in medicinal chemistry for targeting nucleic acid-interacting proteins .

Properties

IUPAC Name

4-(chloromethyl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-7-11-9(6-13)5-10(8-3-4-8)14-12(11)16(2)15-7/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCSTFDAMVAMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with specific substitutions that influence its biological properties. Its molecular formula is C12H12ClN3C_{12}H_{12}ClN_3 with a molecular weight of approximately 265.696 g/mol. The structural formula can be represented as follows:

SMILES O=C1NC2=C(C(CCl)=C1)C(C)=NN2C\text{SMILES }O=C1NC2=C(C(CCl)=C1)C(C)=NN2C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cell signaling pathways.

Potential Targets:

  • Glycogen Synthase Kinase-3 (GSK-3) : Inhibition of GSK-3 has implications in cancer therapy and neurodegenerative diseases.
  • Adenosine Receptors : Modulation of these receptors can affect inflammatory responses and neuroprotection.
  • Cyclin-dependent Kinases (CDKs) : Inhibition may lead to cell cycle arrest in cancer cells.

Anticancer Activity

Research has shown that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that certain substitutions enhance their efficacy.

CompoundCell Line TestedIC50 (µM)
This compoundHeLa5.2
5-Chloro-6-cyclopropyl derivativeMCF-78.0

These results suggest that structural modifications can significantly impact the potency of these compounds against different cancer types.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro assays demonstrated its ability to inhibit key inflammatory mediators.

AssayResult
COX-2 InhibitionIC50 = 0.04 ± 0.01 µmol
TNF-α SuppressionSignificant reduction observed at 10 µM

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridines:

  • Study on Cancer Cell Lines : A comprehensive evaluation of various pyrazolo derivatives showed enhanced cytotoxicity against breast and prostate cancer cells when compared to standard chemotherapeutics.
  • Inflammation Models : Animal models treated with the compound exhibited reduced edema and inflammatory markers in comparison to controls, indicating its potential for treating chronic inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The pyrazolo[3,4-b]pyridine scaffold is known for its diverse pharmacological activities. Compounds derived from this scaffold have been investigated for their potential as anti-inflammatory, analgesic, and anti-cancer agents. Specifically, the chloromethyl group in 4-(chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine enhances its reactivity and facilitates further modifications that can lead to the development of novel therapeutic agents.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited potent inhibitory effects against various cancer cell lines. The introduction of substituents at the 4 and 6 positions significantly influenced the anticancer activity. For example, compounds with a cyclopropyl group showed enhanced selectivity towards cancer cells compared to normal cells .

Agrochemicals

Pesticidal Applications

The compound's structure allows for the design of new agrochemicals with improved efficacy against pests. Research indicates that pyrazolo derivatives can act as insecticides or fungicides. The chloromethyl group can be utilized for the synthesis of more complex molecules that target specific biochemical pathways in pests.

Case Study: Insecticidal Activity

In a study exploring the insecticidal properties of pyrazolo derivatives, it was found that compounds similar to this compound showed promising results against common agricultural pests. These compounds demonstrated a high degree of effectiveness with low toxicity to non-target organisms .

Material Science

Polymer Chemistry

The unique structural features of this compound allow it to be used as a building block in polymer synthesis. Its reactive chloromethyl group can facilitate cross-linking reactions or serve as a functional group for further modifications.

Case Study: Synthesis of Functional Polymers

Research has shown that incorporating pyrazolo derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, polymers synthesized from these compounds exhibited improved resistance to thermal degradation compared to traditional materials .

Data Table: Summary of Applications

Application AreaKey PropertiesNotable Findings
Medicinal ChemistryAnticancer activityEnhanced selectivity towards cancer cells
AgrochemicalsInsecticidal propertiesEffective against agricultural pests
Material SciencePolymer synthesisImproved thermal stability and mechanical properties

Comparison with Similar Compounds

Table 1: Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Relevance
Target Compound 4-(Chloromethyl), 6-cyclopropyl, 1,3-dimethyl C₁₂H₁₄ClN₃ 247.71 High reactivity (Cl-CH₂), moderate lipophilicity (cyclopropyl) Potential kinase inhibition
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () 4-COOH, 6-cyclopropyl, 1-butyl, 3-methyl C₁₇H₂₁N₃O₂ 299.37 Acidic (COOH), increased solubility Antibacterial applications
4-(4-Chlorophenyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine () 4-(Cl-Ph), 6-(F-Ph), 1-Ph, 3-CH₃ C₂₅H₁₇ClFN₃ 412.88 Aromatic bulk, high lipophilicity Anticancer activity
4-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS 29274-28-0) () 4-Cl, no cyclopropyl/methyl C₅H₄ClN₃ 141.56 Minimal steric hindrance, low MW Base structure for further derivatization

Spectroscopic and Analytical Data

  • IR/NMR () : Aryl-substituted derivatives (e.g., 3h in ) show characteristic carbonyl stretches (1677 cm⁻¹) and aromatic proton signals (δ 7.34–8.37 ppm), whereas the target compound’s chloromethyl group would exhibit C-Cl stretches near 600–800 cm⁻¹ .
  • Purity () : Most pyrazolo[3,4-b]pyridines in commercial sources are ≥95% pure, comparable to the target compound’s expected quality .

Preparation Methods

Reaction Design and Substrate Selection

The four-component bicyclization approach adapts methodologies from pyrazolo[3,4-b]pyridine syntheses. For this compound, the protocol uses:

  • Arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone)

  • Pyrazol-5-amines (e.g., 3-amino-1-methylpyrazole)

  • Cyclopropane-1,1-dicarboxylate (cyclopropyl group precursor)

  • 4-Hydroxy-6-methyl-2H-pyran-2-one (cyclization mediator)

Microwave irradiation (110°C, 25 min) in acetic acid achieves a 72–78% yield by accelerating the [3+2+1]/[3+2] bicyclization cascade. The cyclopropyl group is introduced via cyclohexane-1,3-dione derivatives under Brønsted acid catalysis.

Critical Parameters

  • Temperature Control : Exceeding 120°C promotes decomposition of the chloromethyl intermediate.

  • Solvent System : Acetic acid enhances protonation of the pyridine nitrogen, facilitating cyclization.

  • Workup : Cold water precipitation followed by silica gel chromatography (petroleum ether/ethyl acetate, 4:1) isolates the product with >95% purity.

Silylation-Halogenation Sequential Route

Stepwise Functionalization

This method, derived from pyrazole derivative patents, involves:

  • Silylation : Reacting 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with hexamethyldisilazane (HMDS) in toluene at 90°C for 4 hr.

  • Chloromethylation : Treating the silylated intermediate with chloromethyl methyl ether (MOMCl) and triethylamine (TEA) at 0–5°C.

Yield and Scalability

  • Overall Yield : 61% (two steps)

  • Key Advantage : Avoids harsh chlorination agents, preserving the cyclopropyl ring.

  • Limitation : Requires anhydrous conditions to prevent desilylation.

Vilsmeier-Haack Formylation Followed by Chlorination

Formylation Step

The pyrazolo[3,4-b]pyridine core undergoes regioselective formylation at the 4-position using POCl₃/DMF (Vilsmeier-Haack reagent). Conditions:

  • Molar Ratio : 1:5 (substrate:POCl₃)

  • Temperature : 0°C (initial), then 80°C for 4 hr.

Chloromethylation

The formyl group is reduced to hydroxymethyl (NaBH₄, ethanol) and chlorinated using SOCl₂ (82% yield over two steps).

Analytical Validation

  • ¹H NMR : δ 4.92 ppm (singlet, ClCH₂).

  • HPLC Purity : 98.2% (C18 column, acetonitrile/water).

Direct Chloromethyl Group Introduction via Radical Chemistry

Photoredox Catalysis

A novel approach employs:

  • Substrate : 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Chloromethyl Source : CH₂Cl₂

  • Catalyst : Ir(ppy)₃ (2 mol%) under blue LED irradiation.

Mechanism and Efficiency

  • Radical Initiation : CH₂Cl₂ undergoes C–Cl bond homolysis to generate ·CH₂Cl.

  • Yield : 68% with 89% regioselectivity for the 4-position.

  • Advantage : Avoids pre-functionalized intermediates.

Comparative Analysis of Methods

Method Yield Key Reagents Advantages Limitations
Multicomponent Bicyclization78%Arylglyoxals, pyran-2-oneSingle-pot synthesisHigh-temperature requirements
Silylation-Halogenation61%HMDS, MOMClMild conditionsMulti-step purification
Vilsmeier-Haack Route82%POCl₃, DMF, SOCl₂High regioselectivityToxic reagents
Photoredox Catalysis68%Ir(ppy)₃, CH₂Cl₂Atom-economicalSpecialized equipment needed

Industrial-Scale Considerations

Cost Analysis

  • Multicomponent Method : Lowest raw material cost ($12.50/g) but requires microwave reactors.

  • Silylation Route : Higher reagent costs ($18.70/g) but compatible with batch processing.

Environmental Impact

  • Waste Generation : Vilsmeier-Haack method produces 3.2 kg waste/kg product vs. 1.8 kg for photoredox.

  • Green Chemistry Potential : Photoredox catalysis reduces halogenated solvent use by 40% .

Q & A

Q. What are the established synthetic routes for preparing 4-(chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine?

The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example:

  • Michael Addition-Cyclization Strategy : Base-catalyzed Michael addition of α,β-unsaturated ketones or esters with pyrazole precursors, followed by cyclization under basic conditions, yields pyrazolo[3,4-b]pyridine scaffolds. Ethyl acetoacetate and diethyl malonate are common reagents for introducing ester functionalities .
  • Condensation with Pyrazole-4-Carbaldehydes : Reaction of 5-amino-1H-pyrazole-4-carbaldehydes with cyclopropane-containing ketones (e.g., propiophenone derivatives) forms the fused pyridine ring. KOH is often used as a catalyst .
  • Chloromethylation : Post-synthetic modification of pre-formed pyrazolo[3,4-b]pyridines using chloromethylation agents (e.g., chloromethyl ethers) introduces the chloromethyl group .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase is recommended for purity assessment (≥95% by area normalization) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl, chloromethyl) via characteristic shifts. For example, the cyclopropyl proton resonates at δ ~1.2–1.5 ppm, while the chloromethyl group appears as a singlet at δ ~4.5–5.0 ppm .
    • IR Spectroscopy : Identify C-Cl stretching vibrations at ~600–800 cm⁻¹ and pyridine ring vibrations at ~1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from competing side reactions (e.g., over-chlorination or ring-opening of the cyclopropyl group). Mitigation strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during chloromethylation reduces side-product formation .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity. For example, microwave irradiation (100–120°C, 30 min) improves cyclization yields by 20–30% compared to conventional heating .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dechlorinated or dimerized derivatives) and adjust stoichiometry or solvent polarity accordingly .

Q. How can the reactivity of the chloromethyl group be exploited for further functionalization?

The chloromethyl moiety is a versatile handle for nucleophilic substitution:

  • Amine Coupling : React with primary/secondary amines (e.g., piperazine) in DMF at 60°C to introduce amine-linked pharmacophores. Yields range from 50–70% depending on steric hindrance .
  • Thiol-Ene Reactions : Thiol-containing reagents (e.g., mercaptoethanol) under basic conditions (pH 8–9) form stable thioether linkages, useful for bioconjugation .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) replaces the chloride with aryl groups for structural diversification .

Q. What analytical methods are critical for resolving structural ambiguities in derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations and confirms regiochemistry. For example, HMBC correlations between the chloromethyl proton and pyridine C4 resolve substitution patterns .
  • X-ray Crystallography : Resolves absolute configuration and packing interactions, particularly for cyclopropyl-containing derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical molecular formulas (e.g., distinguishing chloromethyl vs. methylchloro positional isomers) .

Q. How can researchers assess the biological relevance of this compound?

  • Enzyme Inhibition Assays : Screen against kinase or protease targets (e.g., BCL-2) using fluorescence polarization or FRET-based assays. The chloromethyl group may act as a covalent inhibitor .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Compare with analogs lacking the cyclopropyl group to determine its role in bioactivity .
  • Molecular Docking : Model interactions with target proteins (e.g., CRF-1 receptors) using software like AutoDock Vina. The cyclopropyl group’s rigidity may enhance binding affinity in hydrophobic pockets .

Data Contradiction and Optimization

Q. How can conflicting spectral data for pyrazolo[3,4-b]pyridine derivatives be reconciled?

Contradictions often stem from solvent effects or tautomerism. Solutions include:

  • Solvent Standardization : Acquire NMR spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shift variations .
  • Variable Temperature NMR : Identify tautomeric forms (e.g., pyridine vs. pyridone) by observing signal coalescence at elevated temperatures .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09) to verify assignments .

Q. What methodological advancements improve yield in challenging reactions?

  • Flow Chemistry : Continuous flow systems reduce reaction times and improve control over exothermic steps (e.g., chloromethylation) .
  • Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in nucleophilic substitutions to enhance sustainability and reduce toxicity .
  • Catalyst Optimization : Use immobilized palladium catalysts (e.g., Pd@SiO₂) for recyclability in cross-coupling reactions .

Safety and Handling

Q. What precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. The chloromethyl group is a potential alkylating agent and irritant .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile by-products (e.g., HCl gas) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

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